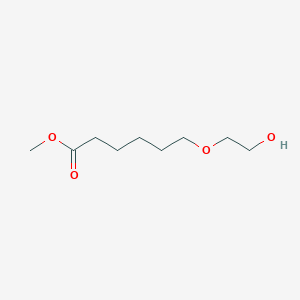

Methyl 6-(2-hydroxyethoxy)hexanoate

CAS No.: 919528-33-9

Cat. No.: VC20282356

Molecular Formula: C9H18O4

Molecular Weight: 190.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 919528-33-9 |

|---|---|

| Molecular Formula | C9H18O4 |

| Molecular Weight | 190.24 g/mol |

| IUPAC Name | methyl 6-(2-hydroxyethoxy)hexanoate |

| Standard InChI | InChI=1S/C9H18O4/c1-12-9(11)5-3-2-4-7-13-8-6-10/h10H,2-8H2,1H3 |

| Standard InChI Key | UTICCLDOSJCEQJ-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)CCCCCOCCO |

Introduction

Methyl 6-(2-hydroxyethoxy)hexanoate is an organic compound classified as a methyl ester derivative of hexanoic acid. It features a hydroxyethoxy functional group, which contributes to its unique chemical properties. This compound is utilized in various scientific and industrial applications, including organic synthesis, biological studies, and potential therapeutic uses.

Synthesis and Reaction Conditions

The synthesis of Methyl 6-(2-hydroxyethoxy)hexanoate primarily involves the esterification of 6-(2-hydroxyethoxy)hexanoic acid with methanol. The reaction conditions generally include the use of an acid catalyst, and in industrial settings, continuous flow processes may be employed to enhance efficiency and yield.

Applications and Biological Activity

Methyl 6-(2-hydroxyethoxy)hexanoate has diverse applications across multiple fields, including organic synthesis and biological studies. The hydroxyethoxy group can engage in hydrogen bonding, influencing the compound's reactivity and biological activity. The ester group may undergo hydrolysis, releasing hexanoic acid, which can interact with various enzymes and receptors involved in metabolic pathways.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume